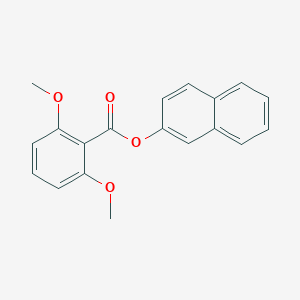

2-Naphthyl 2,6-dimethoxybenzoate

CAS No.:

Cat. No.: VC1272919

Molecular Formula: C19H16O4

Molecular Weight: 308.3g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16O4 |

|---|---|

| Molecular Weight | 308.3g/mol |

| IUPAC Name | naphthalen-2-yl 2,6-dimethoxybenzoate |

| Standard InChI | InChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3 |

| Standard InChI Key | ARXDODIZXJNDFH-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Introduction

Structural and Chemical Characteristics

2-Naphthyl 2,6-dimethoxybenzoate belongs to the ester family, with the general formula C₁₇H₁₆O₄. Its structure comprises:

-

2-Naphthyl group: A bicyclic aromatic system with a hydroxyl-substituted naphthalene moiety.

-

2,6-Dimethoxybenzoate backbone: A benzoic acid ester with methoxy substituents at positions 2 and 6.

Key Functional Groups and Reactivity

The ester linkage (-COO-) and electron-donating methoxy groups (-OCH₃) influence its electronic properties and reactivity. The naphthyl group contributes to π-conjugation, potentially enhancing photostability or aromatic interactions in applications like polymer synthesis .

Synthesis and Manufacturing Approaches

While no direct synthesis routes for 2-naphthyl 2,6-dimethoxybenzoate are documented, analogous methods for structurally related compounds provide insights.

Esterification of 2,6-Dimethoxybenzoic Acid

A plausible route involves esterification of 2,6-dimethoxybenzoic acid with 2-naphthol. This could be achieved via:

-

Acid-catalyzed esterification: Using sulfuric acid or p-toluenesulfonic acid as catalysts.

-

Transesterification: Reacting 2,6-dimethoxybenzoic acid methyl ester with 2-naphthol.

-

DCC-mediated coupling: Employing dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group .

Example Reaction Pathway

Physical and Chemical Properties

Data for 2-naphthyl 2,6-dimethoxybenzoate are extrapolated from analogous compounds. Below is a comparative table of physical properties for structurally related esters:

Note: Values for 2-naphthyl 2,6-dimethoxybenzoate are inferred from analogous esters.

Challenges and Research Gaps

Synthetic Complexity

Achieving high regioselectivity in esterification remains a challenge. For example, competing reactions (e.g., transesterification side products) may reduce yields.

Scalability

Industrial production would require cost-effective methods to isolate 2,6-dimethoxybenzoic acid, as current routes involve multiple steps (e.g., selective crystallization) .

Environmental Impact

Waste streams from synthesis (e.g., catalyst residues, solvents) necessitate green chemistry approaches, such as solvent-free reactions or catalytic recycling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume